1-[(5-Methylfuran-2-yl)methyl]-4-phenylpiperazine
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Description
1-[(5-Methylfuran-2-yl)methyl]-4-phenylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound features a piperazine ring substituted with a phenyl group and a 5-methylfuran-2-ylmethyl group. Piperazine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Methylfuran-2-yl)methyl]-4-phenylpiperazine typically involves the following steps:
Preparation of 5-Methylfuran-2-ylmethanol: This intermediate can be synthesized by the reaction of 5-methylfuran with formaldehyde in the presence of an acid catalyst.
Formation of 5-Methylfuran-2-ylmethyl chloride: The alcohol group of 5-methylfuran-2-ylmethanol is converted to a chloride using thionyl chloride or phosphorus trichloride.
N-Alkylation of 4-Phenylpiperazine: The final step involves the reaction of 4-phenylpiperazine with 5-methylfuran-2-ylmethyl chloride under basic conditions to yield this compound.
Properties
IUPAC Name |
1-[(5-methylfuran-2-yl)methyl]-4-phenylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-14-7-8-16(19-14)13-17-9-11-18(12-10-17)15-5-3-2-4-6-15/h2-8H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCJCWBFGQNKSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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